molecular formula C13H9FINO B398239 N-(3-fluorophenyl)-3-iodobenzamide CAS No. 349118-34-9

N-(3-fluorophenyl)-3-iodobenzamide

Cat. No.: B398239
CAS No.: 349118-34-9
M. Wt: 341.12g/mol
InChI Key: VKJRUFZRYIYIRF-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-3-iodobenzamide is a halogenated benzamide derivative characterized by a fluorine substituent at the meta position of the aniline ring and an iodine atom at the meta position of the benzamide ring.

Properties

CAS No.

349118-34-9

Molecular Formula

C13H9FINO

Molecular Weight

341.12g/mol

IUPAC Name

N-(3-fluorophenyl)-3-iodobenzamide

InChI

InChI=1S/C13H9FINO/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,(H,16,17)

InChI Key

VKJRUFZRYIYIRF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of benzamide derivatives. Key analogs include:

Compound Name Substituents (Aniline Ring) Benzamide Substituent Molecular Weight Notable Features Reference ID
N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide Br, CF₃ (positions 3,5) I (position 3) Not provided Bulky substituents may hinder receptor binding
N-(3-Chloro-2-fluorophenyl)-2-iodobenzamide Cl, F (positions 3,2) I (position 2) Not provided Ortho-iodine may alter steric interactions
N-(3,4-Dimethylphenyl)-3-iodobenzamide CH₃ (positions 3,4) I (position 3) 375.56 Electron-donating groups enhance lipophilicity
N-(3-Amino-4-fluorophenyl)-2-iodobenzamide NH₂, F (positions 3,4) I (position 2) 356.13 Amino group enables hydrogen bonding
N-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide Cl (benzoxazolyl ring) I (position 3) 474.68 Benzoxazole core may enhance π-π stacking

Key Observations :

  • Iodine Position : Compounds with iodine at the benzamide’s meta position (e.g., N-(3-fluorophenyl)-3-iodobenzamide and ) may exhibit distinct binding profiles compared to ortho-substituted analogs (e.g., ).
  • Benzoxazole Derivatives : The incorporation of a benzoxazole moiety (e.g., ) introduces rigidity and planar geometry, which could improve target affinity in kinase inhibitors .

Substituent Impact on Physicochemical Properties

  • Steric Effects : Bulky substituents (e.g., CF₃ in ) may reduce binding efficiency in sterically sensitive targets.

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